molecular formula C18H22N2O2S B248732 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine

1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248732
M. Wt: 330.4 g/mol
InChI Key: GOSNRLDMTNFZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine, also known as MBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. MBPP is a piperazine derivative that has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine acts by binding to the 5-HT2A receptor and blocking its activity. This receptor is involved in the regulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which play a crucial role in the regulation of mood, cognition, and behavior. By blocking the activity of this receptor, 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine can modulate the levels of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha, indicating its anti-inflammatory properties. 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons, suggesting its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine is its high selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the study of 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine. One potential avenue is the investigation of its potential therapeutic effects in various neurological and psychiatric disorders such as schizophrenia and depression. Another direction is the development of more potent and selective analogs of 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine that can be used as therapeutic agents. Additionally, the role of 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine in modulating other neurotransmitter systems such as the glutamate and GABAergic systems could be explored further. Overall, the study of 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine has the potential to lead to the development of novel treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(2-methylbenzyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated through a series of purification steps such as filtration and recrystallization.

Scientific Research Applications

1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective antagonist of the 5-HT2A receptor, which is a key target for the treatment of various psychiatric and neurological disorders such as schizophrenia, depression, and anxiety. 1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

Product Name

1-(2-Methylbenzyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C18H22N2O2S/c1-16-7-5-6-8-17(16)15-19-11-13-20(14-12-19)23(21,22)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3

InChI Key

GOSNRLDMTNFZKZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.